molecular formula C7H16OS B2550330 6-Methoxyhexane-1-thiol CAS No. 1001083-80-2

6-Methoxyhexane-1-thiol

Cat. No.: B2550330
CAS No.: 1001083-80-2
M. Wt: 148.26
InChI Key: OGRUKCUOVQSDIN-UHFFFAOYSA-N
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Description

6-Methoxyhexane-1-thiol is an organic compound with the molecular formula C7H16OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their distinctive odors, often described as resembling that of rotten eggs. The presence of a methoxy group (OCH3) attached to the hexane chain distinguishes this compound from other thiols, imparting unique chemical properties.

Scientific Research Applications

6-Methoxyhexane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of thioethers and disulfides.

    Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-based biochemical processes.

    Medicine: Thiols are known for their antioxidant properties, and this compound can be explored for potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Safety and Hazards

The safety data sheet for 6-Methoxyhexane-1-thiol indicates that it is harmful if swallowed . It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyhexane-1-thiol can be achieved through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated hexane derivative with a thiol reagent. For example, 6-bromohexane can react with sodium methanethiolate to form this compound.

    Thioether Formation: Another method involves the formation of a thioether followed by demethylation. For instance, 6-methoxyhexane can be treated with a thiolating agent like thiourea, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient product isolation.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyhexane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to disulfides. For example, this compound can be oxidized using hydrogen peroxide to form 6-Methoxyhexane-1-disulfide.

    Reduction: Thiols can be reduced to form corresponding hydrocarbons. For instance, this compound can be reduced using lithium aluminum hydride to yield 6-methoxyhexane.

    Substitution: Thiols can participate in nucleophilic substitution reactions. For example, this compound can react with alkyl halides to form thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiourea.

Major Products Formed

    Oxidation: 6-Methoxyhexane-1-disulfide.

    Reduction: 6-Methoxyhexane.

    Substitution: Various thioethers depending on the alkyl halide used.

Mechanism of Action

The mechanism of action of 6-Methoxyhexane-1-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can undergo oxidation to form disulfides, which are important in protein folding and stability. Additionally, the thiol group can act as a nucleophile, participating in substitution reactions that modify other molecules.

Comparison with Similar Compounds

Similar Compounds

    Hexane-1-thiol: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    6-Methoxyhexane: Lacks the thiol group, making it unable to participate in thiol-specific reactions.

    Methanethiol: A simpler thiol with a shorter carbon chain, resulting in different physical and chemical properties.

Uniqueness

6-Methoxyhexane-1-thiol is unique due to the presence of both a methoxy group and a thiol group. This combination imparts distinct reactivity, allowing it to participate in a wider range of chemical reactions compared to similar compounds. The methoxy group can influence the electron density around the thiol group, affecting its nucleophilicity and reactivity.

Properties

IUPAC Name

6-methoxyhexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OS/c1-8-6-4-2-3-5-7-9/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRUKCUOVQSDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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